5-[(4-Fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylic acid
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Overview
Description
5-[(4-Fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of science. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a fluorophenyl group, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylic acid typically involves the condensation of 4-fluorobenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is often carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
5-[(4-Fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique chemical properties may find applications in materials science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-[(4-Fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-Fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
- (5E)-5-[(4-Fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
5-[(4-Fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylic acid is unique due to its combination of a thiazolidine ring and a fluorophenyl group. This structure imparts specific chemical properties, such as increased stability and potential biological activity, which may not be present in similar compounds .
Properties
CAS No. |
185378-96-5 |
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Molecular Formula |
C11H6FNO4S |
Molecular Weight |
267.23 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H6FNO4S/c12-7-3-1-6(2-4-7)5-8-9(14)13(10(15)16)11(17)18-8/h1-5H,(H,15,16) |
InChI Key |
OHNPGDTWEHYWHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)C(=O)O)F |
Origin of Product |
United States |
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